Pseudobufarenogin

Na+/K+-ATPase pharmacology Bufadienolide structure-activity Cardiotonic steroid research

Researchers requiring precise Na⁺/K⁺-ATPase inhibition controls often find generic bufadienolide extracts inadequate due to variable potency. Pseudobufarenogin (≥98% HPLC, CAS 17008-69-4), a purified C24 bufadienolide reference standard, resolves this with a well-characterized dual pharmacological profile. • Na⁺/K⁺-ATPase Control: 100-fold lower potency (IC₅₀ = 3020 nM) vs. bufalin (28.7 nM) enables assay calibration and binding-site mapping. • RTK Pathway Probe: Inhibits EGFR/c-Met auto-phosphorylation and downstream MEK/ERK, PI3-K/Akt signaling in HCC models. • Stemness Tool: Downregulates EpCAM, CD133, CD90, and Sox2 in hepatic T-ICs; synergizes with cisplatin. Supplied with full analytical documentation (HPLC, NMR, MS) to support reproducible research.

Molecular Formula C24H32O6
Molecular Weight 416.5 g/mol
Cat. No. B1254154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudobufarenogin
Synonymsbufarenogin
Molecular FormulaC24H32O6
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O
InChIInChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3
InChIKeySOGONHOGEFLVPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudobufarenogin Procurement & Characterization


Pseudobufarenogin (ψ-Bufarenogin, CAS 17008-69-4) is a C24 bufadienolide steroid isolated primarily from the parotoid gland secretions of toads such as Peltophryne fustiger and Bufo bufo gargarizans [1]. Characterized by a 3β,12α,14-trihydroxy-11-oxo-5β-bufa-20,22-dienolide skeleton with molecular formula C₂₄H₃₂O₆ (MW 416.51 g/mol), it belongs to the same natural product class as clinically investigated bufadienolides like bufalin and arenobufagin but exhibits a distinct bioactivity fingerprint [2][3]. It is supplied as a purified analytical reference standard (typical purity ≥98%) for research use in cancer pharmacology and sodium pump studies .

Purified analytical reference standard for bufadienolide identification and quantification
Low-potency Na⁺/K⁺-ATPase control for structure-activity studies
EGFR/c-Met pathway research tool with distinct target profile from classical bufadienolides

Pseudobufarenogin Differentiation from Analogs


Procurement of generic 'bufadienolide' or 'toad venom extract' cannot substitute for purified Pseudobufarenogin due to marked divergence in target engagement and functional potency. In a direct comparative human kidney Na⁺/K⁺-ATPase assay, Pseudobufarenogin exhibited a 100-fold lower inhibitory potency (IC₅₀ = 3020 nM) relative to its structural analogs bufalin (IC₅₀ = 28.7 nM) and arenobufagin (IC₅₀ = 28.3 nM) [1]. Conversely, Pseudobufarenogin has been shown to potently inhibit receptor tyrosine kinases (EGFR, c-Met) and downstream MEK/ERK and PI3-K/Akt signaling—a mechanism not prominent for many other bufadienolides [2]. This dual-profile necessitates precise compound identity verification and prevents simple potency-based substitution when designing experiments on either sodium pump physiology or RTK-driven oncology models.

Target potency
Na⁺/K⁺-ATPase inhibition differs markedly from bufalin and arenobufagin; assay response cannot be inferred from structural analogs.
Mechanism
Primary RTK (EGFR/c-Met) inhibition diverges from sodium-pump-centric bufadienolides; pathway interpretation may shift.
Formulation
Systemic exposure is formulation-dependent; oral delivery analogs cannot substitute when parenteral PK is required.

Pseudobufarenogin Comparative Evidence


Na⁺/K⁺-ATPase Inhibition Potency Divergence

In a direct comparative evaluation using a human kidney enzyme preparation, Pseudobufarenogin (ψ-Bufarenogin) exhibited an IC₅₀ of 3020 nM for Na⁺/K⁺-ATPase inhibition. This is approximately 100-fold less potent than its close structural analogs, arenobufagin (IC₅₀ = 28.3 nM) and bufalin (IC₅₀ = 28.7 nM), which were tested under identical conditions [1][2]. The study attributes this dramatic potency reduction to the hydroxylation pattern at position C-14 in the bufadienolide skeleton [1].

Na⁺/K⁺-ATPase potency
Head-to-head
IC₅₀ 3020 nM vs bufalin 28.7 nM, arenobufagin 28.3 nM
Reported ~100-fold lower inhibition; supports SAR dissection of C-14 hydroxylation.
Human kidney enzyme preparation; phosphate release assay.
Na+/K+-ATPase pharmacology Bufadienolide structure-activity Cardiotonic steroid research

Tumor-Selective Cytotoxicity Profile

Pseudobufarenogin demonstrates differential cytotoxicity favoring hepatocellular carcinoma (HCC) cells over non-malignant hepatocytes. While it suppressed the proliferation of seven HCC cell lines in a dose-dependent manner, it exhibited 'modest activity' in normal hepatocytes . This contrasts with the broader, less discriminatory cytotoxicity reported for several other bufadienolides, which often show high potency against both cancer and normal cells, such as the 3-5x IC₅₀ increase in PBMCs observed for gamabufotalin and arenobufagin [1].

Tumor-cell selectivity
Class-level
Preferential inhibition of HCC cell proliferation; modest activity in normal hepatocytes
Reported cell-model response context; selectivity profile requires independent verification.
Qualitative comparison across cell lines; cross-study comparator data.
Cancer cell selectivity Hepatocellular carcinoma Therapeutic index

Formulation-Dependent Systemic Exposure

A comparative pharmacokinetic study of Cinobufacini formulations (toad skin extracts) in rats revealed formulation-dependent detection of Pseudobufarenogin. Following administration, Pseudobufarenogin was quantifiable in plasma from the injection group but was below the limit of detection in the capsule group [1]. In contrast, bufalin, arenobufagin, and telocinobufagin were detected in both formulations, indicating that Pseudobufarenogin's systemic availability is uniquely sensitive to the delivery route and formulation matrix [1].

Systemic exposure
Head-to-head
Detected in plasma after parenteral injection; not detected after oral capsule
Formulation-exposure review; parenteral administration required for measurable systemic levels.
Rat plasma, UPLC-MS/MS; bufalin/arenobufagin detected in both formulations.
Pharmacokinetics Formulation science Bioavailability

EGFR/c-Met Tyrosine Kinase Inhibition

Pseudobufarenogin inhibits the auto-phosphorylation and activation of epithelial growth factor receptor (EGFR) and hepatocyte growth factor receptor (c-Met), thereby suppressing downstream Raf/MEK/ERK and PI3-K/Akt signaling cascades [1]. This RTK-targeted mechanism differentiates it from many bufadienolides, such as bufalin and arenobufagin, whose primary characterized target is the Na⁺/K⁺-ATPase, with downstream effects on Src and MAPK pathways occurring secondary to sodium pump inhibition [2][3].

RTK inhibition
Head-to-head
Direct inhibition of EGFR and c-Met auto-phosphorylation; suppression of MEK/ERK and PI3-K/Akt
Mechanistic divergence from Na⁺/K⁺-ATPase-centric analogs; supports RTK-focused signaling studies.
HCC cell lines; phospho-protein analysis after EGF/HGF stimulation.
Receptor tyrosine kinase inhibition Signal transduction Cancer therapeutics

Pseudobufarenogin Recommended Applications


Na⁺/K⁺-ATPase SAR Studies

Pseudobufarenogin serves as a precise, low-potency control compound in Na⁺/K⁺-ATPase inhibition assays. Its 100-fold higher IC₅₀ (3020 nM) relative to bufalin and arenobufagin, attributed to C-14 hydroxylation, makes it ideal for dissecting the structural determinants of cardiotonic steroid binding and potency [1]. Researchers can use Pseudobufarenogin to calibrate assay sensitivity and validate molecular docking models.

RTK-Targeted HCC Research

Pseudobufarenogin is uniquely suited for HCC studies focused on EGFR/c-Met-driven oncogenic signaling. Its demonstrated ability to inhibit RTK auto-phosphorylation and downstream MEK/ERK and PI3-K/Akt pathways—coupled with modest activity in normal hepatocytes—provides a differentiated tool compound for probing tumor-selective mechanisms in HCC [2]. It is particularly relevant for studies evaluating combination strategies with conventional chemotherapeutics like cisplatin, where synergistic effects have been observed [2].

Bufadienolide Pharmacokinetic Profiling

Due to its formulation-dependent systemic exposure, Pseudobufarenogin is a key analyte for studies comparing parenteral versus oral delivery of bufadienolide mixtures. Its detection in cinobufacini injection but not capsule formulations makes it a valuable marker for assessing the impact of formulation on bioavailability and for validating UPLC-MS/MS methods targeting multiple bufadienolides simultaneously [3].

Liver Cancer Stemness & Tumor-Initiating Cells

Pseudobufarenogin has been shown to repress hepatic tumor-initiating cells (T-ICs) by downregulating stemness biomarkers (EpCAM, CD133, CD90) and transcription factor Sox2 [2]. This activity, combined with its inhibition of spheroid formation in HCC models, makes it a relevant compound for research into cancer stem cell biology and the development of anti-stemness therapeutic strategies in liver cancer [2].

Application
Selection Property
Validation Focus
Sodium pump structure-activity research
Low-potency Na⁺/K⁺-ATPase control compound
Assay calibration and SAR validation at C-14 hydroxylation
EGFR/c-Met signaling in HCC models
Dual RTK pathway inhibitor context
Phospho-EGFR, phospho-c-Met, and downstream pathway endpoints
Formulation-exposure comparison studies
Formulation-dependent systemic exposure marker
UPLC-MS/MS method validation across oral and parenteral matrices
Liver cancer stem cell biology
Stemness biomarker downregulation context
Spheroid formation, EpCAM, CD133, Sox2 expression endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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